molecular formula C18H20 B1662018 2,4-Diphenyl-4-methyl-1-pentene CAS No. 6362-80-7

2,4-Diphenyl-4-methyl-1-pentene

Cat. No.: B1662018
CAS No.: 6362-80-7
M. Wt: 236.4 g/mol
InChI Key: ZOKCNEIWFQCSCM-UHFFFAOYSA-N
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Description

2,4-Diphenyl-4-methyl-1-pentene is an organic compound with the molecular formula C18H20. It is a colorless to almost colorless liquid that is insoluble in water but soluble in organic solvents such as hydrocarbons. This compound is known for its stability under normal conditions and is used in various chemical processes due to its unique structural properties .

Mechanism of Action

Target of Action

2,4-Diphenyl-4-methyl-1-pentene, also known as α-Methylstyrene dimer (MSD), primarily targets polymer radicals . It is used as a coagent in the crosslinking of polymers such as polyethylene and ethylene propylene rubber .

Mode of Action

The compound interacts with its targets through an addition-fragmentation reaction . This reaction involves the addition of MSD to polymer radicals, which increases the scorch time (the time before premature crosslinking occurs) and the crosslinking efficiency . This interaction results in changes to the polymer structure, enhancing its properties .

Biochemical Pathways

The addition-fragmentation reaction between MSD and polymer radicals is a key pathway affected by this compound . This reaction leads to the production of highly crosslinked polymers . The downstream effects include increased crosslinking efficiency and inhibition of premature crosslinking .

Result of Action

The molecular effect of this compound’s action is the formation of highly crosslinked polymers

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of the addition-fragmentation reaction . Moreover, the compound has a boiling point of 161 °C/5 mmHg and a density of 0.99 g/mL at 25 °C , indicating that its physical state can change with temperature. It’s also worth noting that safety data indicates it’s harmful to aquatic life with long-lasting effects , suggesting that environmental release should be avoided.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diphenyl-4-methyl-1-pentene can be synthesized through the dimerization of α-methylstyrene. This process typically involves the use of a radical initiator such as an organic peroxide or an azo compound. The reaction is carried out in the presence of a cyclic chelate complex, such as cobalt phthalocyanine, which acts as a catalyst. The reaction conditions usually include a temperature range of 150-200°C .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process. The dimerization of α-methylstyrene is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and selectivity. The use of specific catalysts and radical initiators helps in achieving the desired product without generating harmful by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-4-methyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic peroxides, azo compounds, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from reactions involving this compound include low molecular weight polymers with terminal double bonds and cumyl groups. These products are useful in various industrial applications .

Scientific Research Applications

2,4-Diphenyl-4-methyl-1-pentene has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methyl-4-phenylpent-4-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-13H,1,14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKCNEIWFQCSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044253
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
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CAS No.

6362-80-7
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6362-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,4-diphenyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006362807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diphenyl-4-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bisbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-2,4-DIPHENYL-1-PENTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of the compound in polyethylene crosslinking?

A1: The compound acts as a co-agent in polyethylene crosslinking using dicumyl peroxide. [] It increases both the scorch time at lower temperatures (145°C) and crosslinking efficiency at higher temperatures (180°C). [] This dual functionality makes it valuable in controlling the crosslinking process.

Q2: Can the compound be synthesized catalytically?

A2: Yes, the compound can be selectively produced via the dimerization of α-methylstyrene (AMS) using acidic catalysts. [, , ] Brønsted acidic ionic liquids like [Hmim]+B have shown great promise, achieving high yields (90%) and conversions (96%) under optimized conditions. [, ]

Q3: What are the advantages of using ionic liquids in this synthesis?

A3: Utilizing ionic liquids offers several advantages: they act as both solvent and catalyst, eliminate the need for volatile organic solvents, and enable high selectivity and efficiency in producing the compound. [, ] This aligns with green chemistry principles by reducing environmental impact.

Q4: How is the compound quantified in industrial phenol?

A4: A sensitive and rapid method utilizes solid-phase microextraction (SPME) coupled with gas chromatography (GC) to determine the compound's presence in industrial phenol. [] This method offers good linearity and low detection limits, making it suitable for trace analysis.

Q5: What insights can be gained from using the compound as a radical trapping agent?

A5: The compound serves as an effective radical trapping agent, providing valuable insights into the initiation mechanisms of organic peroxides, even at high temperatures. [, , ] By analyzing the products formed after trapping peroxide-derived radicals, researchers can determine the decomposition pathways and hydrogen abstraction abilities of various peroxides.

Q6: What is known about the estrogenic activity of the compound?

A6: Research indicates that the compound exhibits estrogenic activity. [] This finding highlights potential concerns about its presence in materials that come into contact with food, as it might leach and pose health risks.

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